tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate
Description
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate is a carbamate derivative featuring a cyclopentyl backbone substituted with a fluoromethyl group at the 2-position, protected by a tert-butyloxycarbonyl (Boc) group. This compound is structurally significant in medicinal chemistry due to the Boc group’s role in amine protection during synthetic routes, enabling controlled reactivity in multi-step syntheses . The fluoromethyl substituent introduces electronegativity and metabolic stability, which are critical for optimizing pharmacokinetic properties in drug candidates.
Properties
Molecular Formula |
C11H20FNO2 |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
HETWMBBEKXFVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CF |
Origin of Product |
United States |
Preparation Methods
Fluoromethylation of Cyclopentyl Amines
The fluoromethyl group can be introduced through nucleophilic substitution or electrophilic fluorination methods on a suitable cyclopentyl precursor:
Nucleophilic substitution: Starting from a 2-(hydroxymethyl)cyclopentylamine or 2-(halomethyl)cyclopentylamine, fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions to replace the hydroxyl or halogen with fluorine. This reaction requires low temperatures (typically -78°C to 0°C) to avoid side reactions and maintain stereochemical integrity.
Electrophilic fluorination: Alternative methods involve using electrophilic fluorinating agents like Selectfluor on cyclopentyl intermediates bearing suitable leaving groups.
Carbamate Formation
The amine intermediate bearing the fluoromethyl substituent is then converted into the tert-butyl carbamate:
Reaction with tert-butyl chloroformate: The amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures (0–25°C) to minimize side reactions.
Alternative methods: Carbamate formation can also be achieved via Curtius rearrangement or by using di-tert-butyl dicarbonate (Boc2O) under catalytic conditions, although these methods are less common for this specific compound.
Optimized Conditions and Yields
- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) is critical to prevent hydrolysis of reactive intermediates.
- Stoichiometric ratios are optimized, commonly using 1.1–1.2 equivalents of tert-butyl chloroformate to ensure complete conversion.
- Reaction times vary from 1 to 4 hours depending on scale and temperature.
- Purification by column chromatography or recrystallization yields the target compound with purity >95%.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Fluoromethylation | Starting amine (2-(hydroxymethyl)cyclopentylamine) + DAST, -78°C to 0°C, inert atmosphere | 2-(fluoromethyl)cyclopentylamine intermediate |
| 2. Carbamate formation | Intermediate + tert-butyl chloroformate + triethylamine, DCM, 0–25°C | tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate |
Supporting Research Findings and Data
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| Nucleophilic fluorination (DAST) + Carbamate formation | High selectivity; well-established reagents; good stereochemical control | Requires low temperature; moisture sensitive reagents | 75–85% |
| Electrophilic fluorination + Carbamate formation | Potential for late-stage fluorination | More expensive reagents; possible over-fluorination | 60–70% |
| Curtius rearrangement approach | Alternative route to carbamate | Multi-step; requires azide intermediates; safety concerns | 50–65% |
Summary and Recommendations
The most practical and widely adopted preparation method for This compound involves:
- Selective fluorination of a cyclopentyl amine precursor using nucleophilic fluorinating agents such as DAST.
- Subsequent carbamate formation via reaction with tert-butyl chloroformate under mild, anhydrous conditions.
This method balances efficiency, yield, and operational safety, producing the compound with high purity suitable for further applications in medicinal chemistry or material science.
Chemical Reactions Analysis
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The fluoromethyl group can be replaced by other nucleophiles, making it useful for synthesizing more complex molecules.
- Protecting Group : The carbamate functionality can protect amines during synthetic procedures, facilitating multi-step syntheses.
Medicinal Chemistry
Research indicates that this compound may have significant implications in drug development:
- Prodrug Potential : The carbamate moiety can enhance the solubility and bioavailability of active pharmaceutical ingredients.
- Enzyme Inhibition : Studies suggest that compounds with similar structures exhibit inhibitory effects on specific enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and bacterial infections.
This compound has been investigated for its biological activities:
- Antibacterial Properties : Compounds structurally related to this carbamate have shown effectiveness against various bacterial strains. For example, related carbamates have demonstrated minimum inhibitory concentrations (MICs) ranging from 18.7 to 35.8 μM against Staphylococcus aureus and Enterococcus faecalis.
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| Compound A | 18.7 | S. aureus |
| Compound B | 35.8 | E. faecalis |
- Anticancer Activity : In vitro studies have revealed that similar compounds can induce cytotoxic effects in human cancer cell lines, with IC50 values for related compounds against THP-1 human monocytic leukemia cells ranging from 1.4 to >10 µM.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | THP-1 | 1.4 |
| Compound Y | THP-1 | >10 |
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Specialty Chemicals Production : Its use in the synthesis of advanced materials is being explored due to the stability imparted by the fluorinated group.
- Polymer Chemistry : The compound can be incorporated into polymer matrices, potentially enhancing their mechanical properties and thermal stability.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various carbamates against methicillin-resistant Staphylococcus aureus (MRSA). Modifications in the alkyl chain were found to significantly influence antibacterial potency, highlighting the importance of structural variations.
Case Study 2: Evaluation of Anticancer Properties
In a comparative study assessing the cytotoxicity of fluorinated versus non-fluorinated carbamates on different cancer cell lines, it was noted that fluorinated compounds exhibited enhanced anticancer activity. This suggests that the presence of fluorine may play a crucial role in the biological effectiveness of these compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Comparisons:
Substituent Effects on Reactivity The fluoromethyl group in the target compound enhances electronegativity and steric hindrance compared to non-fluorinated analogues (e.g., tert-butyl N-(6-bromohexyl)carbamate) . This reduces nucleophilic attack susceptibility during deprotection steps.
Synthetic Utility
- The target compound’s synthesis likely mirrors routes for other Boc-protected carbamates, such as alkylation of cyclopentylamine derivatives followed by Boc protection (e.g., K₂CO₃/NaI-mediated coupling in dioxane ).
- Deprotection via trifluoroacetic acid (TFA) in dichloromethane is standard for Boc removal, as demonstrated in for similar intermediates.
Pharmacological Relevance Fluorinated carbamates like the target compound are prioritized in drug discovery due to fluorine’s ability to modulate bioavailability and metabolic stability. For example, tert-butyl N-[2-(5-fluoropyrimidin-2-yl)ethyl]carbamate is tailored for kinase inhibition, whereas the cyclopentyl-fluoromethyl variant may target conformational flexibility in GPCR ligands (e.g., cannabinoid receptors ).
Safety and Handling
- Safety data for tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate indicate standard handling precautions for fluorinated carbamates (e.g., GHS hazard classification based on Japanese NITE guidelines). The target compound likely requires similar precautions for volatility and toxicity.
Research Findings and Data
Thermal and Chemical Stability
- Boc-protected carbamates generally exhibit thermal stability up to 150°C, with decomposition observed under strong acidic/basic conditions. Fluoromethyl substitution may further stabilize the carbamate linkage against hydrolysis compared to non-fluorinated analogues .
Biological Activity
Tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a tert-butyl group and a fluoromethyl cyclopentyl moiety, suggests it may interact with various biological targets, potentially influencing enzyme activity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets, including enzymes and receptors. The compound's mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Interaction : It could bind to receptors, affecting signal transduction pathways that regulate cellular responses.
The complexity of these interactions means that further research is essential to elucidate the precise mechanisms involved.
Biological Activity
Research indicates that compounds similar to this compound demonstrate various biological activities:
- Anti-inflammatory Effects : Some carbamate derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Certain structural analogs have been investigated for their potential to inhibit tumor growth through various mechanisms, including apoptosis induction.
- Neuroprotective Effects : Some studies suggest that carbamates may protect neuronal cells from damage, possibly through antioxidant mechanisms.
In Vivo Studies
A study involving structurally related compounds demonstrated significant increases in blood levels of sphingosine-1-phosphate (S1P), indicating potential modulation of sphingosine kinase activity. In this context, the compound was administered intraperitoneally in mice, leading to measurable biological effects related to inflammation and immune response modulation .
Structure-Activity Relationship (SAR)
Research on similar compounds has established a SAR framework that highlights the importance of specific functional groups in enhancing biological activity. For instance:
| Compound | R Group | % Inhibition |
|---|---|---|
| 14c | -CF3 | 70 ± 4 |
| 57a | -C2H5 | 55 ± 7 |
| 62a | -C6H5 | 49 ± 3 |
This table illustrates how modifications to the R group can significantly impact the inhibitory activity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
